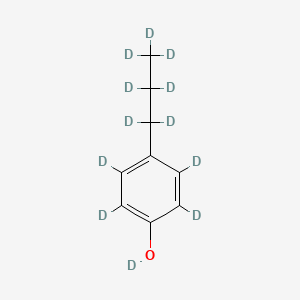![molecular formula C9H7ClO4 B1459306 (R)-6-氯-2,3-二氢苯并[B][1,4]二氧杂环-2-羧酸 CAS No. 1820579-80-3](/img/structure/B1459306.png)
(R)-6-氯-2,3-二氢苯并[B][1,4]二氧杂环-2-羧酸
描述
“®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid”, also known as R-CDCA, is a chiral synthetic compound that belongs to the family of benzo[b][1,4]dioxines. It is a white or similar to white solid .
Synthesis Analysis
The synthesis of carboxylic acids and their derivatives has witnessed a rapid development in recent years . They can be synthesized from the “parent” carboxylic acid through a nucleophilic substitution reaction .Molecular Structure Analysis
Theoretical studies on molecular geometry, vibrational, pharmaceutical, and electronic properties of the monomeric and dimeric structures of 1-benzothiophene-2-carboxylic acid were carried out using B3LYP hybrid functional with 6-311++G (d,p) as basis set .Chemical Reactions Analysis
Carboxylic acids undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . The carbonyl group (C=O) gets polarized, since oxygen is more electronegative than carbon and pulls the electron density towards itself .Physical And Chemical Properties Analysis
The molecular weight of “®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid” is 214.6 g/mol. It is insoluble in water but soluble in organic solvents such as ethanol, methanol, and dichloromethane .科学研究应用
化学合成与表征
(R)-6-氯-2,3-二氢苯并[B][1,4]二氧杂环-2-羧酸及其衍生物的化学结构已得到广泛研究,揭示了其在各种合成和表征应用中的潜力。例如,Boyarskiy 等人(2009 年)通过单晶 XRD 阐明了 2-氯-3-苯基苯甲酸的结构,证明了空间相互作用和弱相互作用在确定分子构象中的重要性 (Boyarskiy、Fonari、Suwińska 和 Simonov,2009 年)。此外,Yin 等人(2018 年)开发了一种铑催化的不对称氢化方法,用于苯并[B][1,4]二氧杂环衍生物,实现了高产率和优异的对映选择性,表明这些化合物在合成具有生物活性的分子中很有用 (Yin、Huang、Chen、Hu、Tao、Zhao、Dong 和 Zhang,2018 年)。
抗菌和抗真菌活性
Chavan 和 Pai(2007 年)对源自 2-氨基苯并噻唑-6-羧酸的 N-取代-3-氯-2-氮杂丁酮的研究表明,这些化合物对包括革兰氏阳性菌和革兰氏阴性菌在内的各种微生物具有显着的抗菌活性,尽管它们对所测试的真菌物种没有活性 (Chavan 和 Pai,2007 年)。
电化学应用
Golinske、Voss 和 Adiwidjaja(2000 年)探索了氯化芳香族化合物(包括 2-氯二苯并[1,4]二恶英)在二氧化碳存在下的电羧化。该过程将这些化合物转化为羧酸,而不会使芳香环氢化,突出了该方法在从氯化芳香族化合物合成羧酸衍生物中的潜力 (Golinske、Voss 和 Adiwidjaja,2000 年)。
对映选择性合成
Yin 等人(2018 年)对对映选择性合成手性 2-取代 2,3-二氢苯并[1,4]二氧杂环衍生物的工作也提供了对 (R)-6-氯-2,3-二氢苯并[B][1,4]二氧杂环-2-羧酸衍生物应用的见解。该方法提供了一种合成具有高对映选择性的化合物的途径,可用于制造对映体纯的药物 (Yin 等人,2018 年)。
作用机制
Target of Action
Similar compounds such as 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid are known to be used as comonomers for polymers synthesized from 3,4-ethylenedioxythiophene (edot) or edot derivatives . These polymers are designed to introduce controlled amounts of hydrophilicity into the resulting copolymers .
Mode of Action
It can be inferred from the related compound, 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, that it may interact with its targets by introducing hydrophilic properties into the resulting copolymers . This can enhance the interaction of these polymers with living tissues .
Biochemical Pathways
Dioxins and dioxin-like compounds, which include a group of structurally related chemicals of dibenzofurans and dibenzo-p-dioxins, are known to be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways .
Pharmacokinetics
It is known that dioxins and dioxin-like compounds are generally persistent in the environment, resistant towards metabolism, hydrophobic and lipophilic, and hence bioaccumulate in the fatty tissues of animals and humans .
Result of Action
It can be inferred from the related compound, 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, that it may result in copolymers with increased bioactivity .
Action Environment
The action of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can be influenced by various environmental factors. For instance, the related compound, 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, forms a crystalline solid at room temperature . Its thermal stability and the morphology of its crystals can influence its action, efficacy, and stability .
未来方向
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . This field of research is receiving increased attention in the context of upgrading bio-based feedstocks . Therefore, future directions may include further exploration of the catalytic reduction of carboxylic acid derivatives and their potential applications.
生化分析
Biochemical Properties
®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways . Additionally, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of various metabolites . These metabolites can have different effects on cellular function, depending on their concentration and the duration of exposure.
Dosage Effects in Animal Models
The effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism. For instance, high doses of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid have been associated with toxic effects, such as liver damage and disruption of normal hormone signaling pathways . These effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The metabolic pathways of this compound can lead to the formation of various metabolites, which can further participate in different biochemical processes. The effects on metabolic flux and metabolite levels depend on the concentration and activity of the enzymes involved.
Transport and Distribution
The transport and distribution of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation. The distribution of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid within tissues can affect its overall biological effects.
Subcellular Localization
The subcellular localization of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can also affect its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
(2R)-6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNWDHFZWYPIJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1459225.png)

![2-chloro-N-{[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl}acetamide](/img/structure/B1459228.png)


![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1459232.png)

![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B1459234.png)


![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)



